molecular formula C16H13Br2ClN2O3 B11549197 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11549197
M. Wt: 476.5 g/mol
InChI Key: HJNQQLXJQLMKBH-DNTJNYDQSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a phenoxy and phenyl ring structure

Chemical Reactions Analysis

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H13Br2ClN2O3

Molecular Weight

476.5 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br2ClN2O3/c1-23-14-4-2-11(17)6-10(14)8-20-21-16(22)9-24-15-5-3-12(19)7-13(15)18/h2-8H,9H2,1H3,(H,21,22)/b20-8+

InChI Key

HJNQQLXJQLMKBH-DNTJNYDQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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